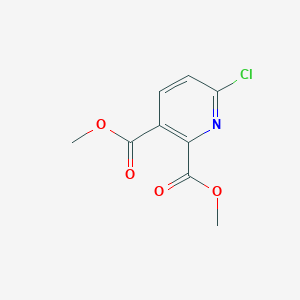

Dimethyl 6-chloropyridine-2,3-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 6-chloropyridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-14-8(12)5-3-4-6(10)11-7(5)9(13)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKUTUAIDOVRDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363845 | |

| Record name | Dimethyl 6-chloropyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32383-03-2 | |

| Record name | 2,3-Dimethyl 6-chloro-2,3-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32383-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 6-chloropyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Dimethyl 6-chloropyridine-2,3-dicarboxylate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Dimethyl 6-chloropyridine-2,3-dicarboxylate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of a preferred synthetic route via a Sandmeyer reaction of a 6-aminopyridine precursor. An alternative strategy involving the chlorination of a 6-hydroxypyridine intermediate is also discussed. The guide elucidates the causality behind experimental choices, provides step-by-step protocols for key transformations, and includes mechanistic insights. All quantitative data is summarized in structured tables, and experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction: The Significance of this compound

Substituted pyridine dicarboxylates are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Among these, this compound serves as a crucial building block for the synthesis of more complex molecules with diverse biological activities. The presence of the chloro-substituent at the 6-position provides a reactive handle for further functionalization through nucleophilic substitution reactions, while the two adjacent ester groups can be readily modified or involved in cyclization reactions. This versatile scaffold is a precursor to compounds investigated for their potential as herbicides and pharmaceuticals.

The synthesis of this target molecule, however, presents several challenges, including the regioselective introduction of the chloro-substituent and the management of the dicarboxylic acid functionality during the synthetic sequence. This guide will detail a robust and scalable synthetic approach, focusing on strategic decisions and the underlying chemical principles that ensure a successful outcome.

Strategic Overview of Synthetic Pathways

Two primary retrosynthetic strategies are considered for the synthesis of this compound.

Scheme 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic analysis highlighting the two main approaches.

The first and preferred approach, which will be detailed extensively, involves the late-stage introduction of the chlorine atom via a Sandmeyer reaction on a 6-aminopyridine precursor. This method offers excellent regioselectivity and is generally high-yielding.

The second, alternative approach involves the chlorination of a 6-hydroxypyridine precursor. While conceptually straightforward, this route can be complicated by the availability of the starting material and the potential for side reactions during the chlorination of the electron-rich hydroxypyridine ring system.

Preferred Synthetic Route: The Sandmeyer Reaction Pathway

This pathway is recommended due to its reliability and the commercial availability of the necessary starting materials. The overall workflow is depicted below.

Diagram 1: Overall Synthetic Workflow via Sandmeyer Reaction

Caption: Step-wise synthesis of the target compound from Pyridine-2,3-dicarboxylic acid.

Step 1: Esterification of Pyridine-2,3-dicarboxylic Acid

The initial step involves the conversion of commercially available pyridine-2,3-dicarboxylic acid (also known as quinolinic acid) to its dimethyl ester. This protects the carboxylic acid groups and improves solubility in organic solvents for subsequent reactions. The Fischer-Speier esterification is a classic and effective method.[1][2][3] A common and highly effective variation of this is the use of thionyl chloride in methanol.

Mechanism Insight: Thionyl chloride reacts with methanol to generate methyl chloride and sulfur dioxide, but more importantly for this reaction, it generates anhydrous HCl in situ. The anhydrous HCl protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[4][5]

Experimental Protocol: Synthesis of Dimethyl pyridine-2,3-dicarboxylate

-

Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridine-2,3-dicarboxylic acid (16.7 g, 0.1 mol).

-

Reagent Addition: Under a nitrogen atmosphere, add anhydrous methanol (200 mL). Cool the suspension to 0 °C in an ice bath.

-

Esterification: Slowly add thionyl chloride (11.0 mL, 0.15 mol) dropwise to the stirred suspension over 30 minutes. After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-16 hours).

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [6] |

| Purity | >98% (by NMR) | - |

Step 2: Synthesis of Dimethyl 6-aminopyridine-2,3-dicarboxylate

The introduction of an amino group at the 6-position of the pyridine ring is a critical step. Direct amination of the pyridine ring can be challenging. A plausible approach involves the nitration of the pyridine ring followed by reduction. However, a more direct method for related compounds involves the reaction with ammonia under pressure. For the purpose of this guide, we will outline a general procedure based on known transformations of similar pyridine derivatives.[7]

Experimental Protocol: Synthesis of Dimethyl 6-aminopyridine-2,3-dicarboxylate

-

Reaction Setup: In a high-pressure reaction vessel, combine Dimethyl pyridine-2,3-dicarboxylate (9.75 g, 0.05 mol) and a solution of ammonia in methanol (7N, 100 mL).

-

Reaction Conditions: Seal the vessel and heat to 120 °C for 24 hours. The internal pressure will increase.

-

Work-up: After cooling the vessel to room temperature, carefully vent the excess ammonia. Concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water to afford the desired amino-substituted product.

| Parameter | Value | Reference |

| Expected Yield | 60-70% | [7] |

| Purity | >97% (by HPLC) | - |

Step 3: Sandmeyer Reaction for the Synthesis of this compound

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities, including halogens.[8][9][10] The reaction proceeds via the formation of a diazonium salt, which then decomposes in the presence of a copper(I) salt to yield the desired product.

Mechanism Insight: The reaction is initiated by the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt then undergoes a single-electron transfer from the copper(I) catalyst to form an aryl radical and dinitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride complex, regenerating the copper(I) catalyst and forming the final product.[9][11]

Diagram 2: Mechanism of the Sandmeyer Reaction

Caption: Simplified mechanism of the Sandmeyer chlorination.

Experimental Protocol: Synthesis of this compound

-

Diazotization: Dissolve Dimethyl 6-aminopyridine-2,3-dicarboxylate (10.5 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL) in a 250 mL beaker, cooling to 0-5 °C in an ice-salt bath. While maintaining this temperature, add a solution of sodium nitrite (3.8 g, 0.055 mol) in water (10 mL) dropwise with vigorous stirring. Continue stirring for 30 minutes at 0-5 °C after the addition is complete.

-

Sandmeyer Reaction: In a separate 500 mL flask, dissolve copper(I) chloride (7.4 g, 0.075 mol) in concentrated hydrochloric acid (50 mL). Cool this solution to 0-5 °C.

-

Addition: Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Effervescence (evolution of nitrogen gas) will be observed.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up: Cool the reaction mixture and extract the product with dichloromethane (3 x 75 mL).

-

Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield this compound as a solid.

| Parameter | Value | Reference |

| Expected Yield | 75-85% | [10][12] |

| Purity | >98% (by HPLC) | - |

| Melting Point | Literature values vary, typically around 60-65 °C | - |

Alternative Synthetic Route: Chlorination of a 6-Hydroxy Precursor

An alternative approach involves the direct chlorination of a 6-hydroxypyridine-2,3-dicarboxylic acid derivative. This route is contingent on the successful synthesis of the hydroxy precursor.

Synthesis of 6-Hydroxypyridine-2,3-dicarboxylic Acid

The synthesis of 6-hydroxypyridine-2,3-dicarboxylic acid is not well-documented in the literature. One potential, though less direct, route could involve the microbial hydroxylation of pyridine-2,3-dicarboxylic acid.[13][14] However, this method is not standard for most organic synthesis labs. A more conventional, albeit multi-step, chemical synthesis would be required, which could lower the overall efficiency of this pathway.

Chlorination of 6-Hydroxypyridine-2,3-dicarboxylic Acid

Should the 6-hydroxy precursor be obtained, its conversion to the 6-chloro derivative can be achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃).[15]

Mechanism Insight: The mechanism of chlorination with POCl₃ involves the initial formation of a phosphate ester intermediate by the reaction of the hydroxyl group with POCl₃. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, leading to the chlorinated product.[8][16]

Experimental Protocol: Synthesis of 6-Chloropyridine-2,3-dicarboxylic Acid

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases, suspend 6-hydroxypyridine-2,3-dicarboxylic acid (9.15 g, 0.05 mol) in phosphorus oxychloride (25 mL).

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction should be monitored by TLC.

-

Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude 6-chloropyridine-2,3-dicarboxylic acid can then be esterified as described in section 3.1.

| Parameter | Value | Reference |

| Expected Yield | Moderate to good | [15] |

| Purity | Variable, may require purification | - |

This route is presented as an alternative because the synthesis of the starting 6-hydroxypyridine-2,3-dicarboxylic acid is not as straightforward as the amination route.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from pyridine-2,3-dicarboxylic acid. The key steps involve an initial esterification, followed by amination at the 6-position, and finally a Sandmeyer reaction to introduce the chloro substituent. This pathway offers good overall yields and high purity of the final product. While an alternative route through a 6-hydroxy intermediate is conceivable, it is hampered by the accessibility of the required starting material. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize this valuable chemical intermediate for their research and development endeavors.

References

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

-

Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]

-

6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis. (2023). [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 2012, 17(12), 14643-14651. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 2018, 8(52), 29693-29699. [Link]

-

Fischer–Speier esterification. Wikipedia. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Fischer Esterification. Chemistry Steps. [Link]

- Uchida, H., et al. (2003). Regioselective hydroxylation of quinolinic acid, lutidinic acid and isocinchomeronic acid by resting cells of pyridine dicarboxylic acid-degrading microorganisms. Journal of Bioscience and Bioengineering, 95(3), 274-279.

-

2,3-Diaminopyridinium 6-carboxypyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 2012, 68(Pt 5), o1458. [Link]

- CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 2020, 10(42), 25064-25085. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Medicinal Chemistry, 2022, 13(10), 1221-1229. [Link]

- ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.

- Regioselective hydroxylation of quinolinic acid, lutidinic acid and isocinchomeronic acid by resting cells of pyridine dicarboxylic acid-degrading microorganisms. Journal of Bioscience and Bioengineering, 2003, 95(3), 274-279.

-

Deaminative chlorination of aminoheterocycles. Nature Chemistry, 2022, 14(3), 300-307. [Link]

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 2018, 8(52), 29693-29699. [Link]

-

Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

- Dimethyl pyridine-2,6-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 2006, 62(7), o2653-o2654.

- Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazinecarboxylic acids at position C3. Applied and Environmental Microbiology, 1999, 65(1), 355-361.

- Synthesis of Some New 2,3 Pyridine Dicarboxamino Acid Derivatives and Studies of their Biological Properties. Oriental Journal of Chemistry, 1989, 5(2).

- C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 2021, 143(34), 13538-13544.

- Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 2019, 24(8), 1530.

-

Carboxylic Acid → Acid Chloride with SOCl₂. OrgoSolver. [Link]

Sources

- 1. Fischer Esterification [organic-chemistry.org]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. EP0820987A1 - Process for the preparation of pyridine-2,3-dicarboxylic acid esters - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. researchgate.net [researchgate.net]

- 15. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

"Dimethyl 6-chloropyridine-2,3-dicarboxylate CAS number 32383-03-2"

An In-depth Technical Guide to Dimethyl 6-chloropyridine-2,3-dicarboxylate (CAS No. 32383-03-2)

Introduction: A Versatile Heterocyclic Scaffold

This compound, identified by CAS number 32383-03-2, is a polysubstituted pyridine derivative that serves as a pivotal building block in modern synthetic organic and medicinal chemistry. Its structure, featuring a pyridine core functionalized with a reactive chlorine atom and two modifiable ester groups, offers a unique combination of stability and reactivity. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, a validated synthetic approach, key chemical transformations, and its strategic application in the synthesis of complex molecular architectures. The pyridine scaffold is a well-established pharmacophore found in numerous commercially available drugs, highlighting the importance of its derivatives in the discovery of new therapeutic agents.[1]

PART 1: Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is the foundation of its effective and safe utilization in a laboratory setting.

Physicochemical Data

The key properties of this compound are summarized below, compiled from various supplier technical data sheets.[2][3]

| Property | Value | Source |

| CAS Number | 32383-03-2 | |

| Molecular Formula | C₉H₈ClNO₄ | [2][3] |

| Molecular Weight | 229.62 g/mol | [2][4] |

| IUPAC Name | dimethyl 6-chloro-2,3-pyridinedicarboxylate | |

| Appearance | Liquid, Solid, or Semi-solid | |

| Purity | Typically ≥95% | [2] |

| InChI Key | KEKUTUAIDOVRDG-UHFFFAOYSA-N | [2] |

| Storage | Sealed in dry, 2-8°C, keep in a dark place |

Safety and Handling

This compound is classified as hazardous. Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Irritant / Harmful | GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from supplier safety data sheets.[4]

PART 2: Synthesis and Key Transformations

The strategic value of this compound lies in its synthesis and subsequent chemical modifications. The protocols described herein are designed to be self-validating, incorporating logical checkpoints for reaction monitoring and purification.

Proposed Synthesis: Fischer Esterification

While multiple routes to substituted pyridines exist, a robust and scalable method for preparing the title compound is the acid-catalyzed esterification of its corresponding diacid, 6-Chloropyridine-2,3-dicarboxylic acid (CAS 127437-44-9).[5] This method is analogous to well-established procedures for other pyridine dicarboxylates.[6][7]

Causality of Experimental Design: The choice of an acid catalyst, such as concentrated sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. Using methanol as the solvent ensures a large excess of the reagent, driving the equilibrium towards the formation of the diester product according to Le Châtelier's principle. The reaction is heated to reflux to provide the necessary activation energy and increase the reaction rate. The work-up procedure is designed to first remove the excess methanol, then neutralize the strong acid catalyst with a weak base (sodium bicarbonate) to prevent unwanted side reactions or degradation, and finally to extract the organic product into a suitable solvent like dichloromethane.

Caption: Proposed synthesis via Fischer esterification.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 6-Chloropyridine-2,3-dicarboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of diacid), slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring in an ice bath.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization: Carefully pour the residue into a saturated aqueous solution of sodium bicarbonate. Stir until CO₂ evolution ceases, ensuring the pH is neutral to slightly basic (pH 7-8).

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Core Reactivity and Strategic Modifications

The true utility of this scaffold is realized through the selective modification of its functional groups. The chlorine atom and the ester moieties are orthogonal handles for introducing molecular diversity.

Caption: Key reactivity hubs of the core scaffold.

1. Nucleophilic Aromatic Substitution (SNAr) at C6: The electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxylate group activates the C6 position for SNAr. This allows the chlorine atom to be displaced by a wide range of nucleophiles (amines, alkoxides, thiols), a cornerstone reaction in building libraries of drug candidates.

2. Ester Group Transformations:

-

Amide Formation: The dimethyl esters can be readily converted to amides by reaction with primary or secondary amines. This is a fundamental transformation in medicinal chemistry to introduce hydrogen bond donors and acceptors, modulating solubility and target binding.

-

Hydrolysis: Saponification with a base (e.g., NaOH, KOH) will hydrolyze the esters back to the dicarboxylic acid, which can then be used in other coupling reactions.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the esters to the corresponding diol, providing a different set of functional groups for further elaboration.

PART 3: Application in Drug Discovery and Development

Pyridine and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[1] this compound is not an active pharmaceutical ingredient itself but is a high-value intermediate for accessing novel chemical entities.

Strategic Value as a Scaffold: The molecule's three functional "handles" allow for a systematic and divergent approach to library synthesis, which is essential for Structure-Activity Relationship (SAR) studies.

-

Vector 1 (C6 Position): Modification via SNAr allows for exploration of the "north" region of the molecule, often interacting with specific pockets in a biological target.

-

Vectors 2 & 3 (C2, C3 Positions): Conversion of the esters to various amides or other functionalities allows for fine-tuning of properties like solubility, cell permeability, and interaction with the target in the "south-east" and "south-west" regions.

Pyridine dicarboxylate derivatives have been investigated for a range of biological activities, including anticancer properties by inducing apoptosis and as cannabinoid receptor inverse agonists for potential obesity treatments.[8][9] The title compound is an ideal starting point for creating analogues inspired by these findings.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - 6-chloropyridine-2,3-dicarboxylic acid dimethyl ester (C9H8ClNO4) [pubchemlite.lcsb.uni.lu]

- 4. 2,6-Dimethyl 4-chloropyridine-2,6-dicarboxylate | C9H8ClNO4 | CID 237845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 2,3-Pyridinedicarboxylic acid dimethyl ester | 605-38-9 [chemicalbook.com]

- 7. dimethyl pyridine-3,5-dicarboxylate | 4591-55-3 [chemicalbook.com]

- 8. Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dimethyl 6-chloropyridine-2,3-dicarboxylate: Structure, Nomenclature, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 6-chloropyridine-2,3-dicarboxylate is a halogenated pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including the presence of a chlorine atom and two ester functionalities on a pyridine ring, make it a versatile building block for the synthesis of more complex heterocyclic systems. This guide provides a comprehensive overview of its structure, nomenclature, physicochemical properties, synthesis, and applications, with a particular focus on its role in drug discovery and development.

Molecular Structure and Nomenclature

The structural formula of this compound is C₉H₈ClNO₄. The molecule consists of a pyridine ring substituted with a chlorine atom at the 6-position and two methyl carboxylate groups at the 2- and 3-positions.

Systematic IUPAC Name: this compound[1]

Common Synonyms:

-

6-Chloropyridine-2,3-dicarboxylic acid dimethyl ester[2]

-

2,3-dimethyl 6-chloropyridine-2,3-dicarboxylate[2]

-

6-Chloro-pyridine-2,3-dicarboxylic acid dimethyl ester[2]

-

dimethyl 6-chloro-2,3-pyridinedicarboxylate[2]

-

2,3-Pyridinedicarboxylic acid, 6-chloro-, dimethyl ester[2]

CAS Number: 32383-03-2[1]

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a compound is crucial for its application in synthesis and drug development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO₄ | [2] |

| Molecular Weight | 229.62 g/mol | [3] |

| Physical Form | Solid or semi-solid lump | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, and two singlets corresponding to the two non-equivalent methyl ester groups. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine and carboxylate groups.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbons of the ester groups will appear at the downfield end of the spectrum (typically 160-180 ppm). The chemical shifts of the pyridine ring carbons will be influenced by the positions of the substituents.

-

FT-IR: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester groups (typically in the range of 1720-1750 cm⁻¹). Other characteristic peaks will include C-O stretching, C-Cl stretching, and aromatic C-H and C=C/C=N stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Synthesis and Reaction Mechanisms

The synthesis of substituted pyridine dicarboxylates can be achieved through various synthetic routes. One common approach involves the construction of the pyridine ring via multi-component reactions or the modification of pre-existing pyridine scaffolds.

Conceptual Synthesis Workflow:

A plausible synthetic strategy for this compound could involve the esterification of the corresponding 6-chloropyridine-2,3-dicarboxylic acid. The dicarboxylic acid itself can be synthesized through methods such as the oxidation of a suitable substituted pyridine precursor.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Objective: To synthesize this compound from 6-chloropyridine-2,3-dicarboxylic acid.

Materials:

-

6-Chloropyridine-2,3-dicarboxylic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

-

To a solution of 6-chloropyridine-2,3-dicarboxylic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Causality in Experimental Choices:

-

Anhydrous Methanol: The use of anhydrous methanol is crucial to drive the equilibrium of the Fischer esterification reaction towards the product side by preventing the hydrolysis of the ester back to the carboxylic acid.

-

Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

-

Sodium Bicarbonate Wash: This step is essential to remove the acidic catalyst and any unreacted carboxylic acid from the reaction mixture, which is necessary for obtaining a pure product and preventing degradation during storage.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of various pharmacologically active compounds, particularly in the development of antiviral agents.

Precursor to Nevirapine Analogues:

One of the most significant applications of this compound is as a building block in the synthesis of analogues of Nevirapine.[2] Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The development of Nevirapine analogues is an active area of research aimed at improving efficacy, overcoming drug resistance, and reducing side effects.

The 6-chloro-2,3-dicarboxylate moiety provides a reactive handle for the construction of the fused heterocyclic core of Nevirapine and its derivatives. The chlorine atom can be displaced by nucleophiles, and the ester groups can be hydrolyzed and further functionalized to build the diazepine ring system characteristic of this class of drugs.

Sources

An In-depth Technical Guide to the Synthesis of Dimethyl 6-chloropyridine-2,3-dicarboxylate

Introduction

Dimethyl 6-chloropyridine-2,3-dicarboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine core is a common motif in pharmacologically active compounds, making its efficient synthesis a topic of significant interest for researchers in drug discovery and development. This guide provides a detailed exploration of the primary synthetic routes to this compound, offering insights into the selection of starting materials, reaction mechanisms, and detailed experimental protocols. The methodologies discussed are grounded in established chemical principles, ensuring reliability and reproducibility for scientists in the field.

Comparative Analysis of Synthetic Strategies

Two principal retrosynthetic approaches for the synthesis of this compound are considered in this guide. The first involves the construction of the pyridine ring followed by necessary functional group manipulations. The second, and more direct approach, focuses on the modification of a pre-formed quinoline scaffold. A third, highly practical approach, begins with the commercially available 6-chloropyridine-2,3-dicarboxylic acid.

| Synthetic Route | Starting Materials | Key Intermediates | Advantages | Challenges |

| Route 1: Oxidation of 6-Chloroquinoline | 4-Chloroaniline, Glycerol | 6-Chloroquinoline, 6-Chloropyridine-2,3-dicarboxylic acid | Utilizes readily available and inexpensive starting materials. A well-established method for quinoline synthesis. | The Skraup reaction is highly exothermic and can be violent if not controlled. Oxidation conditions can be harsh, requiring careful optimization. |

| Route 2: Sandmeyer Reaction | Dimethyl 6-aminopyridine-2,3-dicarboxylate | Diazonium salt of the aminopyridine | A classic and reliable method for introducing halogens. Can be high-yielding with proper control. | The synthesis of the starting aminopyridine diester may require multiple steps. Diazonium salts are often unstable and require low temperatures. |

| Route 3: Direct Esterification | 6-Chloropyridine-2,3-dicarboxylic acid, Methanol | None | The most direct route if the diacid is available. Esterification is typically a high-yielding and straightforward reaction. | Dependent on the commercial availability and cost of the starting diacid. |

This guide will provide detailed protocols for the most comprehensive approach, Route 1, which starts from basic precursors. Route 3 will be detailed as the final step in this sequence. Route 2 will be discussed as a viable alternative.

Route 1: Synthesis via Oxidation of 6-Chloroquinoline

This synthetic pathway is a robust method that begins with the construction of the 6-chloroquinoline ring system via the Skraup synthesis, followed by oxidative cleavage of the benzene ring to yield the desired pyridine-2,3-dicarboxylic acid derivative.

Step 1: Synthesis of 6-Chloroquinoline via Skraup Reaction

The Skraup synthesis is a classic method for preparing quinolines. In this case, 4-chloroaniline is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent (traditionally nitrobenzene, which can also act as a solvent) to form 6-chloroquinoline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a series of Michael additions, cyclization, dehydration, and oxidation steps.

Experimental Protocol: Skraup Synthesis of 6-Chloroquinoline[1][2]

Materials:

-

4-Chloroaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene

-

Ferrous sulfate (catalytic amount)

-

Sodium hydroxide solution (for neutralization)

-

Steam distillation apparatus

-

Extraction solvent (e.g., dichloromethane or diethyl ether)

Procedure:

-

In a large round-bottom flask fitted with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 4-chloroaniline, glycerol, and a catalytic amount of ferrous sulfate with cooling.

-

Slowly add nitrobenzene to the reaction mixture.

-

Gently heat the mixture. The reaction is highly exothermic and requires careful temperature control to prevent it from becoming too vigorous.[2]

-

After the initial exothermic reaction subsides, continue to heat the mixture under reflux for several hours to ensure the reaction proceeds to completion.

-

Cool the reaction mixture to room temperature and carefully dilute it with water.

-

Neutralize the acidic mixture with a concentrated solution of sodium hydroxide until it is strongly alkaline.

-

Isolate the crude 6-chloroquinoline from the reaction mixture by steam distillation.

-

Extract the distillate with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 6-chloroquinoline.

-

Purify the product by vacuum distillation.

dot

Caption: Workflow for the Skraup Synthesis of 6-Chloroquinoline.

Step 2: Oxidation of 6-Chloroquinoline to 6-Chloropyridine-2,3-dicarboxylic Acid

The benzene portion of the 6-chloroquinoline ring is susceptible to oxidation, which cleaves the ring to form the corresponding dicarboxylic acid. Common oxidizing agents for this transformation include potassium permanganate or nitric acid.[3][4][5] The reaction conditions must be carefully controlled to achieve the desired product without significant degradation.

Experimental Protocol: Oxidation of 6-Chloroquinoline

Materials:

-

6-Chloroquinoline

-

Potassium permanganate (KMnO₄) or concentrated nitric acid

-

Water

-

Sulfuric acid (if using KMnO₄)

-

Sodium hydroxide (for pH adjustment)

-

Hydrochloric acid (for precipitation)

Procedure (using Potassium Permanganate):

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 6-chloroquinoline in an aqueous solution of sulfuric acid.

-

Heat the solution to a moderate temperature (e.g., 60-80 °C).

-

Slowly add a solution of potassium permanganate in water to the reaction mixture. The addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, continue to stir the mixture at the elevated temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Adjust the pH of the filtrate with a sodium hydroxide solution to precipitate any remaining manganese salts, and filter again.

-

Acidify the clear filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.

-

The product, 6-chloropyridine-2,3-dicarboxylic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry to obtain the pure diacid.

dot

Caption: Conceptual diagram of the oxidation of 6-chloroquinoline.

Step 3: Esterification to this compound

The final step is the conversion of the dicarboxylic acid to its dimethyl ester. The Fischer esterification is a reliable method for this transformation, involving the reaction of the carboxylic acid with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid or by using trimethylchlorosilane.[6][7][8][9][10]

Experimental Protocol: Fischer Esterification[6][10]

Materials:

-

6-Chloropyridine-2,3-dicarboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalytic amount) or Trimethylchlorosilane

-

Sodium bicarbonate solution (for neutralization)

-

Extraction solvent (e.g., ethyl acetate)

Procedure (using Sulfuric Acid):

-

Suspend 6-chloropyridine-2,3-dicarboxylic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Route 2: Synthesis via Sandmeyer Reaction (Alternative)

An alternative approach to introduce the chloro substituent is through a Sandmeyer reaction on a suitable aminopyridine precursor.[11][12][] This would involve the synthesis of Dimethyl 6-aminopyridine-2,3-dicarboxylate, followed by diazotization and reaction with a copper(I) chloride.

Conceptual Workflow for the Sandmeyer Route

-

Synthesis of a suitable aminopyridine: This could potentially be achieved through various methods, such as the amination of a corresponding bromopyridine derivative.[14]

-

Diazotization: The amino group of the pyridine derivative is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[15][16]

-

Sandmeyer Reaction: The diazonium salt is then reacted with a solution of copper(I) chloride to replace the diazonium group with a chlorine atom.

dot

Caption: Conceptual workflow for the Sandmeyer synthesis route.

Conclusion

The synthesis of this compound can be achieved through several viable routes. The oxidation of 6-chloroquinoline, prepared via the Skraup synthesis, offers a comprehensive pathway from simple, readily available starting materials. While the reaction conditions for the Skraup synthesis and the subsequent oxidation require careful control, this route is well-established and provides a fundamental approach to the target molecule. For laboratories with access to the intermediate 6-chloropyridine-2,3-dicarboxylic acid, direct esterification is the most efficient method. The Sandmeyer reaction presents a classic and powerful alternative for the introduction of the chloro group, contingent on the availability of the corresponding aminopyridine precursor. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise and equipment available to the research team.

References

-

Wikipedia. Skraup reaction. [Link]

-

Organic Syntheses. 4,7-dichloroquinoline. [Link]

-

Skraup reaction. (2020). [Link]

-

Vive Chemistry. (2012). Skraup's Synthesis. [Link]

-

ResearchGate. The Skraup Synthesis of Quinolines. [Link]

-

Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

-

Quora. How might one synthesis 4-chloro quinoline?. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Journal of the Chemical Society B: Physical Organic. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

DiVA portal. One-pot two-step catalytic synthesis of 6-amino- 2-pyridone-3,5-dicarbonitriles enabling anti- cancer. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

- Google Patents. Preparation of pyridine-carboxylic acids and the like.

- Google Patents. Oxidation of alkyl pyridines and alkyl quinolines.

-

DiVA. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

-

The Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

National Institutes of Health. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. [Link]

-

ResearchGate. (PDF) Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). [Link]

-

Dominican University. CHEM254 Experiment 06 Synthesis of Novel Esters. [Link]

-

NIST. 2,3-Pyridinedicarboxylic acid, dimethyl ester. [Link]

- Google Patents. Process for the preparation of pyridine-2,3-dicarboxylic acid esters.

- Google Patents.

-

European Patent Office. Method for the preparation of 2,3-pyridine-dicarboxylic acids and derivatives thereof. [Link]

-

Dialnet. Chlorotrimethylsilane, a suitable reagent for the esterification of diverse functionalized carboxilic acids. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

Organic Syntheses. 2,3-diaminopyridine. [Link]

Sources

- 1. 6-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. data.epo.org [data.epo.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. dialnet.unirioja.es [dialnet.unirioja.es]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. rsc.org [rsc.org]

- 15. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. Diazotisation [organic-chemistry.org]

The Synthesis of Dimethyl 6-chloropyridine-2,3-dicarboxylate: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, valued for its ability to engage in a variety of biological interactions. The targeted synthesis of polysubstituted pyridines, such as Dimethyl 6-chloropyridine-2,3-dicarboxylate, is therefore of significant interest in the field of medicinal chemistry and drug development. This guide provides a detailed exploration of the reaction mechanism for the formation of this key synthetic intermediate, offering insights into the underlying principles that govern the reaction and a practical protocol for its synthesis.

Introduction: The Significance of a Substituted Pyridine Core

This compound serves as a versatile building block for the synthesis of more complex molecules. The presence of the chloro-substituent at the 6-position provides a handle for further functionalization through nucleophilic substitution reactions, while the two ester groups at the 2- and 3-positions can be modified to introduce a wide range of functionalities. This strategic placement of reactive sites makes it a valuable precursor for the development of novel therapeutic agents.

A Plausible Reaction Pathway: Unraveling the Mechanism

The formation of this compound can be achieved through a multi-step reaction sequence starting from 3-hydroxypicolinic acid. The proposed mechanism involves the activation of the starting material, followed by a key cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD).

Step 1: Activation of 3-Hydroxypicolinic Acid with Phosphorus Oxychloride

The reaction is initiated by the treatment of 3-hydroxypicolinic acid with phosphorus oxychloride (POCl₃). This powerful dehydrating and chlorinating agent plays a dual role in this step. Firstly, it activates the carboxylic acid group, likely forming a highly reactive acyl chloride intermediate. Secondly, and more importantly for the subsequent cycloaddition, it facilitates the formation of a pyridinium betaine intermediate. The hydroxyl group at the 3-position is converted into a better leaving group by phosphorylation, and subsequent elimination leads to the formation of a pyridinium-3-olate, a key 1,3-dipolar species.

Expert Insight: The choice of phosphorus oxychloride is critical here. While other chlorinating agents could potentially be used, POCl₃ is particularly effective in promoting the formation of the pyridinium betaine, which is essential for the subsequent cycloaddition. This is a classic example of reagent selection dictating the reaction pathway.

Step 2: The [3+2] Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD)

The in situ generated pyridinium-3-olate is a reactive 1,3-dipole. This species readily undergoes a [3+2] cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD), an electron-deficient alkyne that serves as an excellent dipolarophile. This concerted reaction leads to the formation of a bicyclic intermediate.

Step 3: Rearomatization and Chlorination

The bicyclic intermediate formed in the cycloaddition step is unstable and rapidly undergoes a series of transformations to achieve aromaticity. This process involves the cleavage of the newly formed five-membered ring and the elimination of a phosphate species. It is during this rearomatization process, or shortly thereafter, that the chlorination of the 6-position of the pyridine ring occurs. The phosphorus oxychloride present in the reaction mixture serves as the chlorine source. The electron-rich nature of the pyridine ring at this stage facilitates electrophilic chlorination.

The overall transformation can be visualized as a formal [4+2] cycloaddition where the pyridinium betaine acts as a four-atom component and the alkyne as a two-atom component, followed by chlorination.

Visualizing the Reaction Mechanism

To better illustrate the intricate steps of this reaction, the following diagram outlines the proposed mechanistic pathway.

Caption: Proposed reaction mechanism for the formation of this compound.

Experimental Protocol

The following protocol provides a step-by-step methodology for the synthesis of this compound.

Materials:

-

3-Hydroxypicolinic acid

-

Phosphorus oxychloride (POCl₃)

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Anhydrous solvent (e.g., toluene, xylenes)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxypicolinic acid (1.0 eq) and anhydrous solvent.

-

Addition of Reagents: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise to the stirred suspension. After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Addition of DMAD: Add dimethyl acetylenedicarboxylate (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Data Summary

| Parameter | Value |

| Starting Material | 3-Hydroxypicolinic acid |

| Key Reagents | Phosphorus oxychloride, Dimethyl acetylenedicarboxylate |

| Reaction Type | Activation, [3+2] Cycloaddition, Rearomatization, Chlorination |

| Typical Yield | 60-80% (reported yields may vary) |

| Purification Method | Column Chromatography |

Conclusion

The synthesis of this compound from 3-hydroxypicolinic acid represents a fascinating example of how classical reaction mechanisms, such as 1,3-dipolar cycloadditions, can be harnessed to construct complex heterocyclic scaffolds. The strategic use of phosphorus oxychloride for both activation and chlorination streamlines the synthetic route. This in-depth understanding of the reaction mechanism is crucial for optimizing reaction conditions and for the rational design of new synthetic pathways towards novel pyridine-based molecules with potential applications in drug discovery and development.

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

-

Katritzky, A. R., & Dennis, N. (1989). Pyridinium Betaines. Chemical Reviews, 89(4), 827-861. [Link]

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

-

Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons. [Link]

-

Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier. [Link]

A Guide to the Systematic Evaluation of the Solubility of Dimethyl 6-chloropyridine-2,3-dicarboxylate in Common Organic Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that influences every stage of the drug development lifecycle, from synthetic route optimization and purification to formulation and bioavailability. This guide provides a comprehensive framework for systematically evaluating the solubility of Dimethyl 6-chloropyridine-2,3-dicarboxylate (CAS: 32383-03-2), a substituted pyridine derivative of interest in medicinal chemistry. We present the theoretical underpinnings of solubility, a structured approach to solvent selection, and detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is intended to equip researchers with the necessary tools to generate a robust and reliable solubility profile, enabling informed decision-making in their research and development endeavors.

Introduction: The Critical Role of Solubility Profiling

This compound is a heterocyclic compound featuring a chlorinated pyridine core functionalized with two methyl ester groups.[1] Its molecular structure suggests a moderate polarity and potential for various intermolecular interactions, making its solubility profile non-trivial to predict.

Compound Properties:

Understanding the solubility of this intermediate is paramount for several key operations in a laboratory setting:

-

Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, which is necessary for efficient molecular collision and reaction.

-

Crystallization and Purification: Knowledge of solubility in various solvents at different temperatures is the foundation for developing effective crystallization protocols to isolate and purify the compound with high purity.[4]

-

Chromatographic Separation: Method development in both analytical and preparative chromatography relies on differential solubility and partitioning between the stationary and mobile phases.

-

Formulation Development: For compounds intended for biological screening, solubility in aqueous and organic solvent systems is a primary determinant of formulation strategy and subsequent in-vitro/in-vivo performance.

This guide provides the theoretical basis and practical methodologies to establish a comprehensive solubility profile for this compound.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we must consider the following structural features:

-

Polarity: The presence of a nitrogen atom in the pyridine ring and four oxygen atoms in the two ester groups introduces significant polarity. The chloro-substituent also contributes to the molecule's dipole moment.

-

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors (like -OH or -NH), the nitrogen atom and the carbonyl and ether oxygens of the ester groups can act as hydrogen bond acceptors. This suggests potential solubility in protic solvents.

-

Molecular Size and Shape: The relatively compact and rigid structure will also influence how it packs in a crystal lattice and interacts with solvent molecules.[5]

Based on this analysis, we can hypothesize that this compound will exhibit limited solubility in non-polar solvents (e.g., hexane) and greater solubility in polar aprotic (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., methanol, ethanol). However, experimental verification is essential.

A Systematic Approach to Solvent Selection

A tiered approach to solvent selection ensures a comprehensive understanding of the compound's solubility across a range of polarities. The following table provides a recommended list of common organic solvents, categorized by their polarity index.

| Solvent Class | Solvent | Polarity Index (Approx.) | Type | Rationale for Inclusion |

| Non-Polar | n-Hexane | 0.1 | Aprotic | Establishes baseline solubility in aliphatic hydrocarbons. |

| Toluene | 2.4 | Aprotic | Represents aromatic hydrocarbon solvents. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Aprotic | Common solvent for organic reactions and extractions. |

| Ethyl Acetate (EtOAc) | 4.4 | Aprotic | Key solvent in synthesis, chromatography, and extraction. | |

| Acetone | 5.1 | Aprotic | Highly polar, water-miscible solvent. | |

| Acetonitrile (ACN) | 5.8 | Aprotic | Common solvent in analytical chemistry (HPLC) and synthesis. | |

| Polar Protic | Isopropanol (IPA) | 3.9 | Protic | A common alcohol with moderate polarity. |

| Ethanol (EtOH) | 4.3 | Protic | Widely used, relatively non-toxic protic solvent. | |

| Methanol (MeOH) | 5.1 | Protic | Highly polar protic solvent. | |

| Water | 10.2 | Protic | Establishes aqueous solubility, critical for biological applications.[6] |

Experimental Protocols for Solubility Determination

This section provides step-by-step protocols for both rapid qualitative assessment and rigorous quantitative measurement. The overall workflow is depicted in the diagram below.

Caption: Experimental workflow for determining compound solubility.

Protocol for Qualitative Solubility Screening

This rapid method provides an initial classification of solubility.[4][7]

Objective: To quickly categorize the compound as "Soluble," "Partially Soluble," or "Insoluble" in a range of solvents.

Materials:

-

This compound

-

Selected solvents (from Table 1)

-

Small, clean, dry test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula and analytical balance

Procedure:

-

Preparation: Place approximately 5 mg of the compound into a labeled test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Cap the test tube and vortex vigorously for 1-2 minutes.

-

Observation: Visually inspect the solution against a dark background.

-

Soluble: The solid completely dissolves, leaving a clear solution with no visible particles.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain. The solution may appear hazy or have visible sediment.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record: Record the observations for each solvent in a laboratory notebook.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.[5]

Objective: To determine the precise concentration of a saturated solution of the compound at a specific temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Constant temperature bath or temperature-controlled room

-

Syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer, or analytical balance for gravimetric analysis)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial (enough to ensure that undissolved solid will remain after equilibration). For example, add ~20-50 mg of the compound to 2 mL of the solvent. The key is to ensure saturation.

-

Equilibration: Cap the vial securely and place it on an orbital shaker or use a magnetic stirrer. Allow the mixture to equilibrate for at least 24 hours at a constant temperature (e.g., 25 °C). A longer period (48-72 hours) may be necessary to ensure true equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw the supernatant (the clear liquid portion) into a syringe and filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

Analysis: Determine the concentration of the compound in the filtered supernatant using a pre-validated analytical method.

-

Gravimetric Analysis (for non-volatile solvents): Accurately weigh the vial containing the filtered solution. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a low temperature. Reweigh the vial containing the solid residue. The difference in mass gives the amount of dissolved solute.

-

Spectroscopic/Chromatographic Analysis: Prepare a stock solution of the compound of known concentration. Create a calibration curve by preparing a series of dilutions and measuring their response (e.g., absorbance for UV-Vis, peak area for HPLC). Dilute the filtered supernatant with a known factor to fall within the linear range of the calibration curve and determine its concentration.

-

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Mass of dissolved compound in mg) / (Volume of solvent in mL)

-

If using an analytical instrument, the concentration is determined from the calibration curve, accounting for any dilutions.

-

Data Presentation and Interpretation

All experimental data should be compiled into a clear, concise table for easy comparison and interpretation.

Table 2: Experimental Solubility Data for this compound at 25 °C

| Solvent | Qualitative Result | Quantitative Solubility (mg/mL) | Quantitative Solubility (mol/L) |

| n-Hexane | [Record Observation] | [Record Value] | [Calculate Value] |

| Toluene | [Record Observation] | [Record Value] | [Calculate Value] |

| Dichloromethane | [Record Observation] | [Record Value] | [Calculate Value] |

| Ethyl Acetate | [Record Observation] | [Record Value] | [Calculate Value] |

| Acetone | [Record Observation] | [Record Value] | [Calculate Value] |

| Acetonitrile | [Record Observation] | [Record Value] | [Calculate Value] |

| Isopropanol | [Record Observation] | [Record Value] | [Calculate Value] |

| Ethanol | [Record Observation] | [Record Value] | [Calculate Value] |

| Methanol | [Record Observation] | [Record Value] | [Calculate Value] |

| Water | [Record Observation] | [Record Value] | [Calculate Value] |

The relationship between solvent polarity and the resulting solubility can be visualized to better understand the dissolution mechanism.

Caption: Conceptual model of "Like Dissolves Like".

Conclusion

A thorough understanding of the solubility of this compound is not an academic exercise but a fundamental requirement for its successful application in research and development. By employing the systematic approach outlined in this guide—from theoretical prediction and solvent selection to rigorous experimental determination—researchers can generate a reliable and comprehensive solubility profile. This data-driven foundation will enable more efficient process development, robust purification methods, and rational formulation design, ultimately accelerating the path of discovery.

References

- CymitQuimica. CAS 866-82-0: Cupric citrate.

- Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds.

- CymitQuimica. This compound.

- ChemicalBook. Copper citrate CAS#: 866-82-0.

- YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Vulcanchem. Copper citrate - 866-82-0.

- University of Calgary. Solubility of Organic Compounds.

- Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Sigma-Aldrich. This compound | 32383-03-2.

- PubChem. 2,6-Dimethyl 4-chloropyridine-2,6-dicarboxylate | C9H8ClNO4 | CID 237845.

- ChemicalBook. 6-CHLOROPYRIDINE-2,3-DICARBOXYLIC ACID DIMETHYL ESTER | 32383-03-2.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2,6-Dimethyl 4-chloropyridine-2,6-dicarboxylate | C9H8ClNO4 | CID 237845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 32383-03-2 [sigmaaldrich.com]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Comprehensive Technical Guide to the Safe Handling and Application of Dimethyl 6-chloropyridine-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs.[1] Its derivatives are integral to the development of novel therapeutics, including kinase inhibitors for oncology.[2][3] Among the diverse array of pyridine-based synthons, Dimethyl 6-chloropyridine-2,3-dicarboxylate stands out as a versatile building block for the construction of complex heterocyclic systems. This guide provides an in-depth analysis of its chemical properties, comprehensive safety protocols, and practical handling procedures to ensure its safe and effective use in research and drug development.

Compound Profile and Intrinsic Hazards

A thorough understanding of the chemical's intrinsic properties is the foundation of safe handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 32383-03-2 | [4][5] |

| Molecular Formula | C₉H₈ClNO₄ | [4][6] |

| Molecular Weight | 229.62 g/mol | [5][6] |

| Appearance | Solid, liquid, or semi-solid | [4][6] |

| Purity | Typically ≥95% | [6] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [4] |

Hazard Identification and Mechanistic Insights

This compound is classified as a hazardous substance, primarily due to its irritant properties.[4] The Globally Harmonized System (GHS) classification includes warnings for skin and eye irritation, and it may be harmful if swallowed.[4]

The irritant nature of this compound can be attributed to the electrophilic character of the pyridine ring, which is enhanced by the presence of the electron-withdrawing chlorine atom and two carboxylate groups. This electron deficiency makes the ring susceptible to nucleophilic attack by biological macromolecules, such as proteins in the skin and eyes. This interaction can disrupt cellular integrity and trigger an inflammatory response, leading to irritation.[7] While the precise mechanism of skin irritation is complex and involves multiple factors, including disruption of the skin barrier and induction of cytokine cascades, the inherent reactivity of the molecule is a key initiating factor.[7]

Risk Assessment and Mitigation: A Proactive Approach to Safety

A systematic risk assessment is paramount before commencing any experimental work with this compound. The following flowchart outlines a comprehensive risk assessment and mitigation workflow.

Caption: A workflow diagram for risk assessment and mitigation when handling this compound.

Detailed Handling and Personal Protective Equipment (PPE) Protocols

Adherence to stringent handling protocols is non-negotiable to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and use in reactions, should be conducted within a certified chemical fume hood.[8] The fume hood provides critical protection against the inhalation of any dust or vapors and contains any potential spills.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing direct contact with the chemical.

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[9]

-

Skin and Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of splashing, additional protection such as a chemical-resistant apron may be warranted.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This compound is a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activity. The following is a representative, step-by-step methodology for the synthesis of a pyrido[2,3-d]pyrimidine derivative, a scaffold known to be a source of kinase inhibitors.[14]

Disclaimer: This protocol is for illustrative purposes and should be adapted and optimized based on specific research goals and a thorough risk assessment.

-

Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., ethanol or N,N-dimethylformamide).

-

Addition of Reagents: To the stirred solution, add the appropriate amine or amide (1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford the desired pyrido[2,3-d]pyrimidine derivative.

-

Characterization: Confirm the structure of the purified product using standard analytical techniques such as NMR, mass spectrometry, and IR spectroscopy.

Emergency Procedures: Preparedness and Response

Despite all precautions, the possibility of accidental exposure or spills cannot be entirely eliminated.

First Aid Measures

-